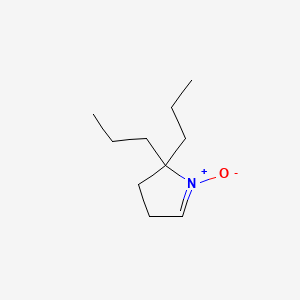
2-(2-Hydroxyethyl)benzimidazole
Overview
Description
2-(2-Hydroxyethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a hydroxyethyl substituent at the second position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action:
The substitution pattern around the benzimidazole nucleus significantly influences their effects .
Biochemical Pathways:
These activities may involve modulation of various cellular pathways .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
: Ibrahim, H. A., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6, 41. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)benzimidazole typically involves the reaction of o-phenylenediamine with ethylene oxide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring with the hydroxyethyl substituent.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: 2-(2-Carboxyethyl)benzimidazole
Reduction: Hydrogenated benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Hydroxyethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Comparison with Similar Compounds
- 2-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 2-Aminobenzimidazole
Comparison: 2-(2-Hydroxyethyl)benzimidazole is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to 2-phenylbenzimidazole and 2-methylbenzimidazole, the hydroxyethyl group enhances its solubility and reactivity. The presence of the hydroxyethyl group also allows for additional functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWQKDWAKRSKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197553 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4857-01-6 | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004857016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyethyl)benzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Hydroxyethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(2-Hydroxyethyl)benzimidazole relate to its activity in platinum(II) complexes designed for anticancer activity?
A1: Research suggests that modifying the benzimidazole ring in platinum(II) complexes can impact their cytotoxic activity. Specifically, a study comparing two platinum(II) complexes, one containing 2-acetoxymethyl benzimidazole and the other containing this compound as ligands, found that the complex with the more lipophilic 2-acetoxymethyl group (Compound 1) exhibited higher cytotoxicity than the complex with the this compound ligand (Compound 2) []. This suggests that increasing the lipophilicity of the benzimidazole ligand may enhance the cytotoxic activity of these platinum(II) complexes. Additionally, both complexes demonstrated higher activity against the MDA-MB-231 (ER(-)) breast cancer cell line compared to the MCF-7 (ER(+)) cell line [], indicating potential selectivity towards certain cancer cell types.
Q2: Can this compound undergo dehydration reactions, and what is the product of such a reaction?
A2: Yes, this compound can undergo dehydration. Research indicates that this reaction yields 6,13-Dimethyl-5H,12H-pyrazino(1,2-a:4,5-a′)bisbenzimidazole [, ]. This information highlights the reactivity of the hydroxyethyl group in this compound and its potential to form more complex heterocyclic structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)


![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)
